Methyl hypochlorite
Overview
Description
Methyl hypochlorite, also known as (chlorooxy)methane or hypochlorous acid methyl ester, is the simplest of the organic alkyl hypochlorites. It is an unstable compound that can be produced by the reaction of methanol with hypochlorous acid. This compound was first synthesized by Traugott Sandmeyer in the 1880s . It is known for its pungent odor and gaseous state at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hypochlorite can be synthesized through the reaction of methanol with hypochlorous acid. The reaction is typically carried out under controlled conditions to ensure the stability of the product .
Industrial Production Methods: Due to its instability, this compound is not commonly produced on an industrial scale. Instead, it is usually synthesized in situ for specific applications where its reactivity is required .
Chemical Reactions Analysis
Types of Reactions: Methyl hypochlorite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Often involve reagents such as hydrogen peroxide or other peroxides.
Substitution Reactions: Typically involve nucleophiles that can attack the carbon atom bonded to the hypochlorite group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a wide range of substituted organic molecules .
Scientific Research Applications
Methyl hypochlorite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for oxidation and substitution reactions.
Biology: Studied for its role in the formation of reactive oxygen species in biological systems.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the synthesis of other chemical compounds and as a bleaching agent
Mechanism of Action
Methyl hypochlorite exerts its effects primarily through its strong oxidizing properties. It can react with various organic molecules, leading to the formation of oxidized products. In biological systems, it can generate reactive oxygen species that play a role in cellular signaling and defense mechanisms .
Molecular Targets and Pathways:
Fatty Acids and Amino Acids: this compound can react with fatty acids and amino acids, leading to their oxidation and subsequent cellular effects.
Cell Metabolism: It can disrupt cell metabolism by reacting with essential enzymes and proteins.
Comparison with Similar Compounds
Methyl hypochlorite is unique among hypochlorites due to its simple structure and high reactivity. Similar compounds include:
tert-Butyl hypochlorite: A more stable organic hypochlorite used in organic synthesis.
Sodium hypochlorite:
Uniqueness: this compound’s high reactivity and instability make it particularly useful for specific applications where rapid and strong oxidation is required. Its gaseous state at room temperature also distinguishes it from other hypochlorites, which are typically solid or liquid .
Properties
IUPAC Name |
methyl hypochlorite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO/c1-3-2/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFGYASXIPWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208036 | |
Record name | Hypochlorous acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-78-2 | |
Record name | Hypochlorous acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypochlorous acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypochlorous acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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